molecular formula C14H12N2O4S B2841881 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one CAS No. 942875-51-6

6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one

Cat. No. B2841881
CAS RN: 942875-51-6
M. Wt: 304.32
InChI Key: HMJMODCQVWVWID-UHFFFAOYSA-N
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Description

The compound “6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one” is a complex organic molecule that contains an imidazole ring and a chromen-2-one structure . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazole ring and the chromen-2-one structure. The imidazole ring is a five-membered ring with two nitrogen atoms . The chromen-2-one structure is a bicyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, imidazole compounds are highly soluble in water and other polar solvents .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The study by Ilyasov et al. (2020) discusses the ABTS/PP Decolorization Assay of Antioxidant Capacity, highlighting the importance of understanding reaction pathways in evaluating antioxidant capacity. This context is relevant for compounds like 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one, which may participate in complex reaction mechanisms involving radicals and could be implicated in studies of antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthetic Protocols and Pharmacological Importance

Mazimba (2016) reviews synthetic protocols for 6H-Benzo[c]chromen-6-ones, emphasizing their core structure in secondary metabolites and pharmacological significance. This review sheds light on the synthetic pathways that could be relevant for the synthesis of this compound, underlying its importance in medicinal chemistry and drug development (Mazimba, 2016).

Sulfonamide Inhibitors and Their Applications

The review by Gulcin and Taslimi (2018) on sulfonamide inhibitors from 2013 to the present provides an overview of the role of sulfonamide compounds in therapeutic applications. Given that this compound contains a sulfonamide group, this review is pertinent for understanding the broad spectrum of biological activities offered by sulfonamide-based compounds, including their antibacterial, anticancer, and anti-inflammatory properties (Gulcin & Taslimi, 2018).

Environmental Considerations and Cleaner Production Techniques

Panda et al. (2016) discuss cleaner production of basic chromium sulfate, highlighting sustainable green production options. While not directly related to this compound, this paper underscores the importance of environmentally friendly practices in the chemical industry, which could be applicable to the production and application of various compounds, including those with complex structures like this compound (Panda, Selvasekhar, Murugan, Sivakumar, Narayani, & Sreepradha, 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many imidazole-containing compounds have biological activity and are used in a variety of pharmaceutical applications .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. Given the known properties of imidazole and chromen-2-one compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

6-(2-ethylimidazol-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-2-13-15-7-8-16(13)21(18,19)11-4-5-12-10(9-11)3-6-14(17)20-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJMODCQVWVWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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